molecular formula C16H17N5O3 B2506509 2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide CAS No. 899742-91-7

2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide

Cat. No. B2506509
CAS RN: 899742-91-7
M. Wt: 327.344
InChI Key: UQZQXUFTOYFJFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide" is a derivative of the pyrazolo[3,4-d]pyrimidin-4-one ring system, which is a structure of interest in medicinal chemistry due to its potential biological activities. The pyrazolo[3,4-d]pyrimidin-4-one nucleus has been explored for its ability to inhibit adenosine deaminase (ADA), with some derivatives showing significant inhibitory activity . This compound, with its specific substitutions, may have unique properties that could be of interest for further pharmacological studies.

Synthesis Analysis

The synthesis of related pyrazolo[3,4-d]pyrimidin-4-one derivatives typically involves multi-step reactions starting from various building blocks. For instance, 2-chloro-N-phenylacetamide has been used as a doubly electrophilic building block for the formation of ring-annulated thiazolo[3,2-a]pyrimidinone products . Similarly, the synthesis of 2-substituted 2,6-dihydro-3-hydroxy-7H-pyrazolo[4,3-d]pyrimidin-7-ones involves the reduction of ethyl 4-nitroso-5-hydroxy-1H-pyrazole-3-carboxylates followed by condensation with formamide . These methods could potentially be adapted to synthesize the compound , although the specific synthetic route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidin-4-one derivatives is characterized by the presence of a fused pyrazole and pyrimidine ring. The substitution patterns on this core structure are critical for the biological activity of these compounds. For example, the 2-arylalkyl derivatives of pyrazolo[3,4-d]pyrimidin-4-ones have shown excellent ADA inhibitory activity . The molecular structure of the compound of interest would likely include similar features that could be important for its biological activity.

Chemical Reactions Analysis

The pyrazolo[3,4-d]pyrimidin-4-one ring system can undergo various chemical reactions. For instance, rearrangements of 2-amino-N-1H-pyrazolo[3,4-d]pyrimidin-4-ylacetamide have been observed, leading to different products depending on the reaction conditions . These types of reactions could be relevant for the compound , as they might affect its stability or its ability to interact with biological targets.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, related compounds have been characterized using analytical and spectral studies, as well as single crystal X-ray data . These techniques could be employed to determine the properties of the compound, such as solubility, melting point, and stability, which are important for its handling and potential use as a pharmacological agent.

Scientific Research Applications

Anticancer Activity

  • Research has explored the synthesis of various derivatives related to the pyrazolo[3,4-d]pyrimidin-5-yl moiety, aiming to discover new anticancer agents. One study described the synthesis of compounds tested on 60 cancer cell lines, with one compound showing significant growth inhibition against eight cancer cell lines, highlighting the potential of these derivatives in cancer treatment (Al-Sanea et al., 2020).

Antimicrobial and Antifungal Activities

  • Another aspect of research focuses on the antimicrobial and antifungal properties of pyrazolo[3,4-d]pyrimidin-4-one derivatives. Studies have synthesized novel compounds that were evaluated for their antimicrobial activity, contributing to the search for new treatments against microbial infections (Bondock et al., 2008).

Synthesis and Characterization

  • The synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives has been detailed, showcasing the versatility of this chemical structure for creating diverse compounds with potential biological activity (Rahmouni et al., 2014).

Neurodegenerative Disease Research

  • Pyrazolo[3,4-d]pyrimidin derivatives have also been investigated for their utility in imaging studies related to neurodegenerative diseases. Compounds synthesized for this purpose have shown high in vitro affinity and selectivity, making them candidates for imaging peripheral benzodiazepine receptors, which play a role in neuroinflammation (Fookes et al., 2008).

Anti-inflammatory, Analgesic, and Antipyretic Activities

  • The development of new chemical entities with potential anti-inflammatory, analgesic, and antipyretic agents is another area of research. Pyrazolone derivatives attached to a pyrimidine moiety have been synthesized and evaluated for these properties, showing promising results in pharmacological studies (Antre et al., 2011).

properties

IUPAC Name

2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c1-19(12-5-3-2-4-6-12)14(23)10-20-11-17-15-13(16(20)24)9-18-21(15)7-8-22/h2-6,9,11,22H,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZQXUFTOYFJFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C=NC3=C(C2=O)C=NN3CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.